N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide is an organic compound belonging to the class of tetrahydroquinolines. Known for its complex structure, this compound has gained significant interest in various fields of research, including chemistry, biology, and pharmaceuticals. Its unique molecular architecture allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide typically begins with the formation of the tetrahydroquinoline core. This is achieved through the reduction of quinoline derivatives under specific conditions. The key steps involve:
Reduction of Quinoline: : The starting quinoline is subjected to hydrogenation using suitable catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Ethanesulfonylation: : The resulting tetrahydroquinoline is treated with ethanesulfonyl chloride in the presence of a base such as triethylamine to introduce the ethanesulfonyl group.
Acetamidation: : Finally, the ethane sulfonylated tetrahydroquinoline is reacted with 2-(2-methylphenoxy)acetyl chloride in an appropriate solvent such as dichloromethane, in the presence of a base like pyridine to yield this compound.
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows a similar route with optimization for yield and cost-effectiveness. Large reactors equipped with efficient mixing and temperature control systems are used to ensure consistency in product quality. Solvent recovery and recycling, along with advanced purification techniques, are employed to enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to cleavage of the tetrahydroquinoline ring.
Reduction: : It can be reduced using reducing agents like lithium aluminum hydride, often targeting the carbonyl groups.
Substitution: : The ethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., triethylamine, pyridine) under mild to moderate conditions to achieve the desired transformations.
Major Products: Major products formed from these reactions depend on the specific conditions employed. For instance, oxidation can lead to quinoline derivatives, while reduction might yield alcohols or amines. Substitution reactions can introduce various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide is studied for its reactivity and potential as a building block for synthesizing more complex molecules.
Biology: Biologically, this compound has been investigated for its interactions with enzymes and receptors, providing insights into its potential as a lead compound in drug discovery.
Medicine: In medicine, its unique structure is explored for therapeutic applications, particularly in developing novel pharmaceuticals targeting specific diseases.
Industry: Industrial applications include its use as an intermediate in the synthesis of various functional materials, including polymers and agrochemicals.
Mechanism of Action
Effects and Targets: The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide involves binding to specific molecular targets such as enzymes or receptors. Its effects are mediated through pathways that modulate biochemical processes, which could include inhibition or activation of enzyme activity, receptor binding, or altering gene expression.
Molecular Pathways: Detailed studies reveal that this compound interacts with multiple pathways, potentially leading to varied biological effects. The exact pathways depend on the specific context of its use, whether in cellular assays, animal models, or therapeutic applications.
Comparison with Similar Compounds
Unique Features: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide stands out due to its tetrahydroquinoline core and ethanesulfonyl group, which confer unique chemical properties and biological activities.
Similar Compounds: Similar compounds include other tetrahydroquinoline derivatives, such as:
N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide: : Differs by the substituent on the sulfonyl group.
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-chlorophenoxy)acetamide: : Differs by the substituent on the phenoxy group.
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-hydroxyphenoxy)acetamide: : Differs by the presence of a hydroxyl group.
This comparison highlights the structural diversity within this class of compounds and underscores the unique features of this compound.
There you go—a comprehensive look at our fascinating compound. Need more details on any section?
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-27(24,25)22-12-6-8-16-13-17(10-11-18(16)22)21-20(23)14-26-19-9-5-4-7-15(19)2/h4-5,7,9-11,13H,3,6,8,12,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZVJGZFBWKZSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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